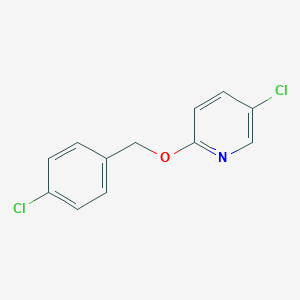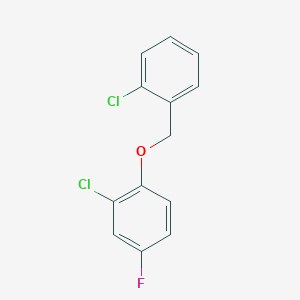![molecular formula C16H19N5S2 B275798 N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275798.png)
N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine, also known as MTPP, is a chemical compound that has been studied for its potential use in scientific research.
作用機序
N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine inhibits complex I in the mitochondrial electron transport chain, which leads to a decrease in ATP production and an increase in ROS production. This can lead to oxidative stress and cell death, particularly in dopaminergic neurons. N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to selectively target dopaminergic neurons, making it a useful tool for studying the role of mitochondrial dysfunction and oxidative stress in Parkinson's disease.
Biochemical and Physiological Effects:
N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to cause a decrease in ATP production and an increase in ROS production, leading to oxidative stress and cell death. In animal models, N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to cause a selective loss of dopaminergic neurons, which is similar to the pathology seen in Parkinson's disease. N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has also been shown to cause behavioral deficits in animal models, including motor deficits and cognitive impairments.
実験室実験の利点と制限
N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has several advantages for use in lab experiments. It is a selective inhibitor of complex I, making it a useful tool for studying the role of mitochondrial dysfunction and oxidative stress in Parkinson's disease. It is also relatively easy to synthesize, making it readily available for use in research. However, there are also limitations to using N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine in lab experiments. It is a toxic compound that can cause cell death, making it important to use appropriate safety precautions when handling it. Additionally, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
将来の方向性
There are several future directions for research on N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine. One area of interest is in understanding its mechanism of action in more detail, particularly in relation to its selective targeting of dopaminergic neurons. Additionally, N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine could be used as a tool for studying the role of mitochondrial dysfunction and oxidative stress in other neurodegenerative diseases, such as Alzheimer's disease. Finally, N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine could be modified to create more selective inhibitors of complex I, which could have potential therapeutic applications in the treatment of Parkinson's disease and other neurodegenerative diseases.
合成法
N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine can be synthesized through a multi-step process starting with the reaction of 3-methylthiophene-2-carboxylic acid with thionyl chloride to form 3-methylthiophene-2-carbonyl chloride. This intermediate is then reacted with 1-phenyl-1H-tetrazole-5-thiol to form the desired product, N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine.
科学的研究の応用
N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of complex I in the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This mechanism of action has been studied in various models of Parkinson's disease, where the loss of dopaminergic neurons is believed to be caused by mitochondrial dysfunction and oxidative stress.
特性
分子式 |
C16H19N5S2 |
|---|---|
分子量 |
345.5 g/mol |
IUPAC名 |
N-[(3-methylthiophen-2-yl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C16H19N5S2/c1-13-8-11-22-15(13)12-17-9-5-10-23-16-18-19-20-21(16)14-6-3-2-4-7-14/h2-4,6-8,11,17H,5,9-10,12H2,1H3 |
InChIキー |
YZHQRRRXVVXICP-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)CNCCCSC2=NN=NN2C3=CC=CC=C3 |
正規SMILES |
CC1=C(SC=C1)CNCCCSC2=NN=NN2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275715.png)
![Methyl 2-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B275716.png)
![Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275717.png)
![Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate](/img/structure/B275718.png)
![1-(4-{[4-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275720.png)




![1-Bromo-2-[(2-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275731.png)
![1-Bromo-4-nitro-2-{[3-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275732.png)
![1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275735.png)

![1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene](/img/structure/B275739.png)